molecular formula C26H24N4O3S2 B12198910 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12198910
M. Wt: 504.6 g/mol
InChI Key: CXUOWHQWWKLZGL-STZFKDTASA-N
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Description

This complex heterocyclic compound integrates a pyrido[1,2-a]pyrimidin-4-one core fused with a 3,4-dihydroisoquinoline moiety and a (Z)-configured 2-thioxo-thiazolidin-4-one substituent. The thiazolidinone ring is further modified with a tetrahydrofuran-2-ylmethyl group at position 3, which may enhance solubility and modulate electronic properties. Such structural features are characteristic of bioactive molecules targeting enzymes (e.g., kinases) or receptors, as seen in analogous rhodanine derivatives and pyrido-pyrimidinones .

Properties

Molecular Formula

C26H24N4O3S2

Molecular Weight

504.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N4O3S2/c31-24-20(14-21-25(32)30(26(34)35-21)16-19-8-5-13-33-19)23(27-22-9-3-4-11-29(22)24)28-12-10-17-6-1-2-7-18(17)15-28/h1-4,6-7,9,11,14,19H,5,8,10,12-13,15-16H2/b21-14-

InChI Key

CXUOWHQWWKLZGL-STZFKDTASA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. Key steps may include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Construction of the Thiazolidine Ring: This involves the reaction of a thiourea derivative with a carbonyl compound under basic conditions.

    Assembly of the Pyridopyrimidine Core: This can be synthesized via cyclization reactions involving pyridine derivatives and suitable electrophiles.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and isoquinoline moieties.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising applications for this compound:

1. Anticancer Properties:
Compounds structurally similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have shown significant anticancer properties. For instance, derivatives of dihydroisoquinoline are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

2. Neuroprotective Effects:
Research indicates that this compound may possess neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease and schizophrenia. It has been suggested that compounds of this class can enhance cognitive function and mitigate symptoms associated with these disorders .

3. Antimicrobial Activity:
Preliminary studies have also pointed to the antimicrobial potential of similar compounds, indicating that they may inhibit the growth of various pathogens .

Case Study 1: Neuroprotective Effects

A study published in Pharmacological Research demonstrated that derivatives of this compound improved cognitive performance in animal models of Parkinson's disease by enhancing dopaminergic signaling pathways . This suggests potential therapeutic applications in treating cognitive impairments associated with neurodegenerative disorders.

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, researchers reported that similar compounds exhibited cytotoxic effects against breast cancer cell lines by inducing cell cycle arrest and apoptosis . This reinforces the need for further exploration into their mechanisms of action and potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with three primary classes of heterocycles:

Rhodanine Derivatives: The 2-thioxo-thiazolidin-4-one (rhodanine) scaffold is a well-established pharmacophore with antimicrobial, antiviral, and anticancer activities. Unlike simpler rhodanine derivatives (e.g., (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones), this compound incorporates a fused pyrido-pyrimidinone system, which may enhance rigidity and π-π stacking interactions in biological targets .

Pyrido-Pyrimidinones: Compounds like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., 44g in ) exhibit kinase inhibitory activity. However, the pyrido[1,2-a]pyrimidin-4-one core here differs in ring fusion topology, which could alter binding modes .

Coumarin-Pyrimidinone Hybrids: Derivatives such as those in combine pyrimidinone and coumarin moieties. While these focus on fluorescence and antimicrobial properties, the tetrahydrofuran substitution in the target compound likely improves metabolic stability compared to coumarin-based analogues .

Electrochemical and Physicochemical Properties

  • Electrochemical Behavior: Rhodanine derivatives exhibit oxidation potentials between +0.5–1.0 V (vs. Ag/AgCl), influenced by substituents.
  • Solubility: The tetrahydrofuran-2-ylmethyl substituent likely improves aqueous solubility compared to non-polar analogues (e.g., coumarin hybrids in ) .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,4-Dihydroisoquinolinyl, Z-thiazolidinone Potential kinase inhibition This work
Rhodanine Derivatives Thiazolidin-4-one Azulenylmethylene (Z-configuration) Electroactive, antimicrobial
Pyrido[3,4-d]pyrimidinones Pyrido[3,4-d]pyrimidin-4(3H)-one Piperazinylmethyl Kinase inhibition
Coumarin-Pyrimidinones Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl Antimicrobial

Table 2: Electrochemical Properties of Rhodanine Analogues

Compound Oxidation Potential (V vs. Ag/AgCl) Solubility (LogP)
(Z)-5-(Azulen-1-ylmethylene)-rhodanine +0.72 2.8
Target Compound (Inferred) +0.5–0.8 (estimated) 1.5–2.0

Research Findings and Gaps

  • The compound’s structural complexity suggests multifunctional bioactivity, but empirical data (e.g., IC₅₀ values, pharmacokinetics) are lacking.
  • Comparative studies with 44g () could clarify kinase selectivity, while electrochemical profiling (as in ) would validate redox behavior .
  • Synthetic challenges include stereocontrol during Knoevenagel condensation and scalability of palladium-catalyzed steps .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a unique structure that integrates multiple heterocyclic rings. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Overview

The compound features a pyrido[1,2-a]pyrimidin-4-one backbone fused with thiazolidine and isoquinoline moieties. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Biological Activity

Research indicates that compounds related to the isoquinoline structure exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of the target compound.

Antitumor Properties

Compounds with a similar structural framework have been reported to possess antitumor activity. The ability to inhibit cell motility and metastasis has been noted in related compounds targeting non-receptor tyrosine kinases . This indicates a promising avenue for further investigation into the antitumor potential of the target compound.

Neuroprotective Effects

Natural products containing the 3,4-dihydroisoquinolinone core have been associated with neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The target compound's unique structure could enhance these effects.

Synthesis Pathways

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the isoquinoline moiety through cyclization reactions.
  • Introduction of thiazolidine and pyrido-pyrimidine components via condensation reactions.
  • Functionalization at specific positions to enhance biological activity.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of related compounds:

StudyFindingsReference
Study on THIQ derivativesIdentified antiviral activity against coronaviruses
Antitumor activity researchInhibition of tumor cell motility
Neuroprotective effectsModulation of neurotransmitter systems

These findings underscore the potential therapeutic applications of the target compound and warrant further investigation into its efficacy and mechanisms of action.

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